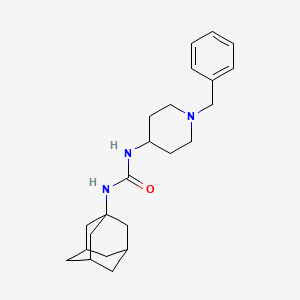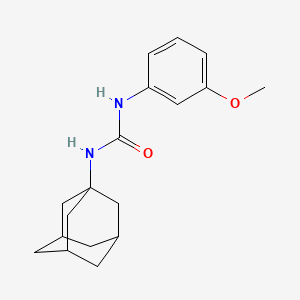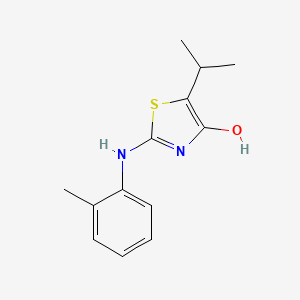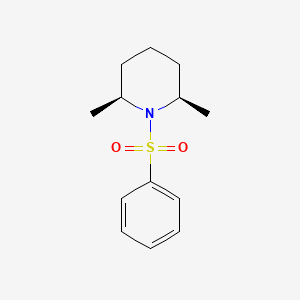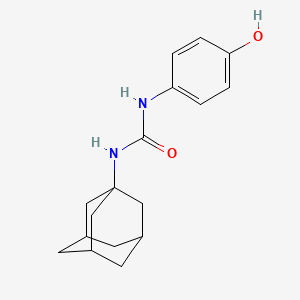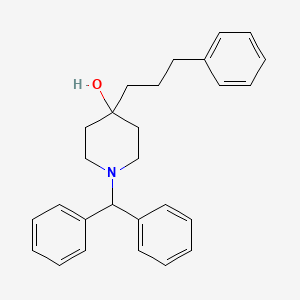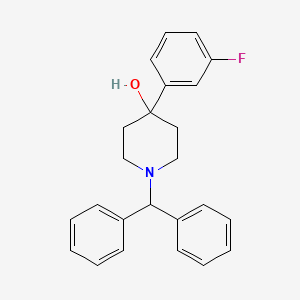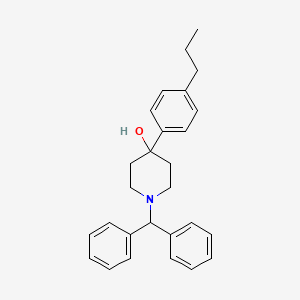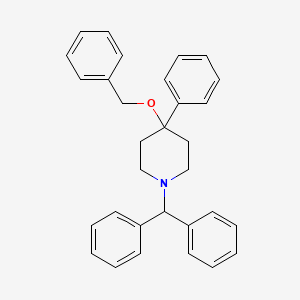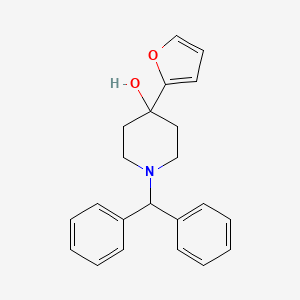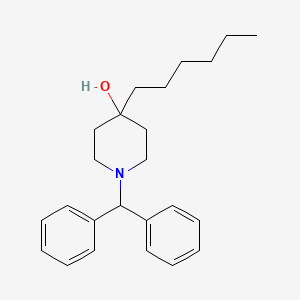
1-Benzhydryl-4-hexylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzhydryl-4-hexylpiperidin-4-ol is a chemical compound with the molecular formula C24H33NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-4-hexylpiperidin-4-ol typically involves the reaction of benzhydryl chloride with hexylpiperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzhydryl-4-hexylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
1-benzhydryl-4-hexylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-benzhydryl-4-hexylpiperidin-4-ol involves its interaction with specific molecular targets in the body. It is believed to act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with opioid receptors and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: This compound has similar structural features and is studied for its anticonvulsant properties.
1-benzyl-4-hydroxypiperidine: Another related compound with potential biological activity.
Uniqueness
1-benzhydryl-4-hexylpiperidin-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hexyl group and benzhydryl moiety contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C24H33NO |
|---|---|
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
1-benzhydryl-4-hexylpiperidin-4-ol |
InChI |
InChI=1S/C24H33NO/c1-2-3-4-11-16-24(26)17-19-25(20-18-24)23(21-12-7-5-8-13-21)22-14-9-6-10-15-22/h5-10,12-15,23,26H,2-4,11,16-20H2,1H3 |
InChI-Schlüssel |
MJJFIAIFQWXWHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



